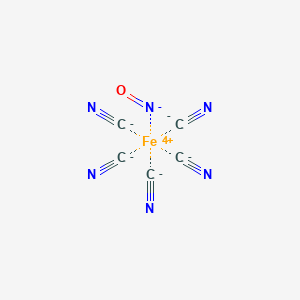

pentacyano(nitroso)iron(2-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线及反应条件

硝普钠可以通过将亚铁氰化钾水溶液在硝酸中消化,然后用碳酸钠中和来合成 . 反应条件涉及严格控制温度和 pH 值,以确保形成所需化合物。

工业生产方法

在工业环境中,硝普钠通过将硝普钠溶解在水中制成浓溶液来生产。 加入活性炭以去除杂质,然后过滤和冷冻干燥以获得最终产物 .

化学反应分析

反应类型

硝普钠会发生各种化学反应,包括:

氧化: 硝普钠可以氧化成不同的产物,具体取决于反应条件。

常用试剂和条件

与硝普钠反应中使用的常见试剂包括强碱,如氢氧化钠,以及还原剂,如血红蛋白 . 反应条件通常涉及控制温度和 pH 值以获得所需的结果。

主要形成的产物

科学研究应用

Medical Applications

1.1 Vasodilatory Effects

Pentacyano(nitroso)iron(2-) is recognized for its potent vasodilatory properties, making it valuable in emergency medicine for managing conditions like hypertension and heart failure. It acts as a nitric oxide donor, facilitating the relaxation of vascular smooth muscle and improving blood flow .

Case Study: Use in Hypertensive Emergencies

A clinical study demonstrated that sodium nitroprusside (SNP), a related compound, effectively lowered blood pressure in patients experiencing hypertensive crises. The mechanism involves the release of nitric oxide, which enhances vasodilation and reduces systemic vascular resistance .

1.2 Indicator for Free Sulfhydryl Groups

In biochemical research, pentacyano(nitroso)iron(2-) serves as an indicator for free sulfhydryl groups in proteins. This application is crucial for understanding protein structure and function, particularly in redox biology .

Analytical Chemistry

2.1 Electrochemical Sensors

Pentacyano(nitroso)iron(2-) is utilized in the development of electrochemical sensors for detecting various analytes, including sulfhydryl compounds and other biomolecules. Its redox properties allow for sensitive detection methods that are essential in clinical diagnostics .

Data Table: Electrochemical Properties

| Property | Value |

|---|---|

| Redox Potential | Varies with pH |

| Detection Limit | Low nanomolar concentrations |

| Stability | Stable under ambient conditions |

2.2 Spectroscopic Studies

The compound is also employed in spectroscopic studies to investigate metal-ligand interactions and electronic structures. Techniques such as UV-Vis spectroscopy can provide insights into the electronic transitions of the iron center within the complex .

Materials Science

3.1 Nanomaterials Synthesis

Pentacyano(nitroso)iron(2-) has been explored in the synthesis of iron-based nanomaterials, which exhibit unique catalytic properties. These nanomaterials are applicable in environmental remediation and energy storage technologies .

Case Study: Iron Nanoparticles for Catalysis

Research indicates that iron nanoparticles synthesized using pentacyano(nitroso)iron(2-) demonstrate enhanced catalytic activity for reactions such as hydrogenation and oxidation. The controlled synthesis allows tailoring of particle size and surface properties, optimizing performance for specific applications .

作用机制

硝普钠通过释放一氧化氮发挥作用,一氧化氮激活血管平滑肌细胞中的鸟苷酸环化酶。 这种激活增加了环磷酸鸟苷 (cGMP) 水平,导致平滑肌松弛,继而发生血管扩张 . 该化合物还会释放氰离子,氰离子在肝脏中转化为硫氰酸盐 .

相似化合物的比较

属性

Key on ui mechanism of action |

One molecule of sodium nitroprusside is metabolized by combination with hemoglobin to produce one molecule of cyanmethemoglobin and four CN- ions; methemoglobin, obtained from hemoglobin, can sequester cyanide as cyanmethemoglobin; thiosulfate reacts with cyanide to produce thiocyanate; thiocyanate is eliminated in the urine; cyanide not otherwise removed binds to cytochromes. Cyanide ion is normally found in serum; it is derived from dietary substrates and from tobacco smoke. Cyanide binds avidly (but reversibly) to ferric ion (Fe+++), most body stores of which are found in erythrocyte methemoglobin (metHgb) and in mitochondrial cytochromes. When CN is infused or generated within the bloodstream, essentially all of it is bound to methemoglobin until intraerythrocytic methemoglobin has been saturated. Sodium nitroprusside is further broken down in the circulation to release nitric oxide (NO), which activates guanylate cyclase in the vascular smooth muscle. This leads to increased production of intracellular cGMP, which stimulates calcium ion movement from the cytoplasm to the endoplasmic reticulum, reducing the level of available calcium ions that can bind to calmodulin. This ultimately results in vascular smooth muscle relaxation and vessel dilation. |

|---|---|

CAS 编号 |

15078-28-1 |

分子式 |

C5FeN6O-2 |

分子量 |

215.94 g/mol |

IUPAC 名称 |

azanylidyneoxidanium;iron(2+);pentacyanide |

InChI |

InChI=1S/5CN.Fe.NO/c5*1-2;;1-2/q5*-1;+2;+1 |

InChI 键 |

YEESUBCSWGVPCE-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Fe+4] |

规范 SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N#[O+].[Fe+2] |

同义词 |

Cyanonitrosylferrate Disodium Salt Nitroprusside Ketostix Naniprus Nipride Nipruton Nitriate Nitroferricyanide Nitropress Nitroprussiat Fides Nitroprusside Nitroprusside, Disodium Salt Nitroprusside, Disodium Salt, Dihydrate Nitroprusside, Sodium Sodium Nitroprusside |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。